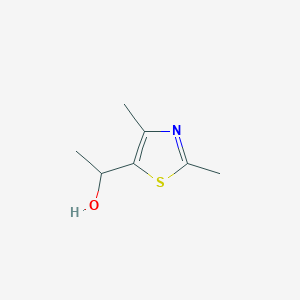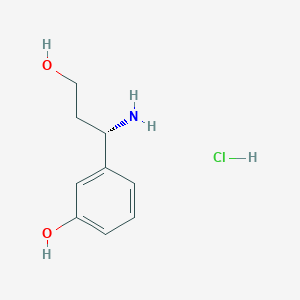
(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
Vue d'ensemble
Description
(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride, also known as S-3-(1-amino-3-hydroxy-propyl)-phenol HCl, is an important chemical compound used in various scientific research applications. It is a white powder with a melting point of 176-178 °C and a boiling point of 496.6 °C at 760 mmHg. It is insoluble in water, but soluble in ethanol, methanol, and acetone. It has a molecular weight of 222.70 g/mol and a molecular formula of C8H14ClNO2.
Applications De Recherche Scientifique
Uterine Relaxants Development
Novel derivatives of this compound, including racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have been synthesized and evaluated for their uterine relaxant activity. These compounds have shown potent uterine relaxant activity both in vitro on isolated rat uterus and in vivo in pregnant rats. They have also been assessed for their cAMP-releasing potential and cardiac stimulant potential, demonstrating significant promise as uterine relaxants with minimal cardiac stimulant effects compared to standard treatments (Viswanathan, Kodgule, & Chaudhari, 2005).
Environmental and Materials Science Applications
Corrosion Inhibition : Schiff bases derived from L-Tryptophan and related phenolic compounds have been investigated for their corrosion inhibition efficiency on stainless steel in acidic environments. Such studies indicate their potential for protecting materials against corrosion, a critical aspect of materials science and engineering (Vikneshvaran & Velmathi, 2017).
Polymer Science : Research into phenolic compounds, including those related to "(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride," has explored their use in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This is a step towards creating materials with specific properties beneficial in a wide range of applications, from aerospace to consumer goods, highlighting the versatility of phenolic compounds in material synthesis (Trejo-Machin et al., 2017).
Analytical Chemistry Applications
- Solid-Phase Microextraction : Amino-functionalized polymers, synthesized using precursors related to "(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride," have been developed for the solid-phase microextraction (SPME) of phenols and chlorophenols from environmental samples. Such innovations are crucial for monitoring pollutants in water and soil, contributing to environmental protection efforts (Bagheri, Babanezhad, & Khalilian, 2008).
Propriétés
IUPAC Name |
3-[(1S)-1-amino-3-hydroxypropyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYNIGJZVNIBG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
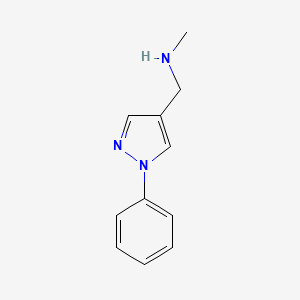
![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)
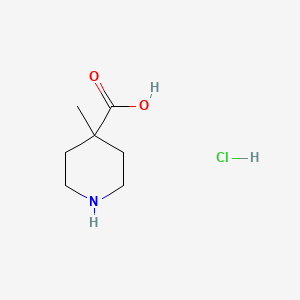
![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
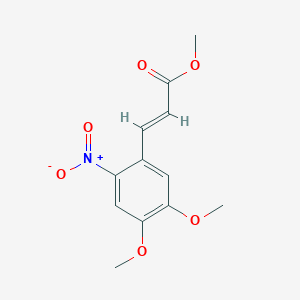

![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)

